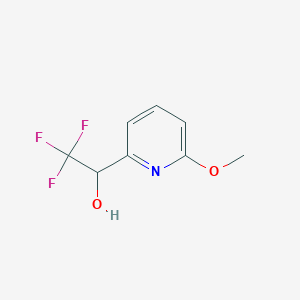
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol
概要
説明
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl moiety, making it a valuable intermediate in various chemical syntheses .
準備方法
The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 6-methoxypyridine with trifluoroacetaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
化学反応の分析
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets . The methoxypyridinyl moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .
類似化合物との比較
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride: This compound differs by having an amine group instead of a hydroxyl group, which can alter its reactivity and biological activity.
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylprop-2-yl)pyridin-4-yl)thiazol-2-amine: This compound contains a thiazole ring and a different substitution pattern, leading to distinct chemical and biological properties.
生物活性
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol, with CAS number 1700092-90-5, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is CHFNO, and it has a molecular weight of 207.15 g/mol. The compound features a trifluoromethyl group and a methoxypyridine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 207.15 g/mol |
| CAS Number | 1700092-90-5 |
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, studies on pyridine derivatives have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, potentially contributing to antimicrobial effects.
Cytotoxicity and Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of pyridine can exhibit cytotoxic effects against cancer cell lines. For example, compounds related to this structure have been observed to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of pro-apoptotic factors. Additionally, anti-inflammatory properties have been noted in related compounds, which inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxicity Assessment : A cell viability assay was conducted using human cancer cell lines treated with derivatives of 6-methoxypyridine. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects that warrant further investigation into the underlying mechanisms.
Research Findings
Recent literature highlights several key findings regarding the biological activity of compounds related to this compound:
- Mechanism of Action : The trifluoromethyl group may enhance interactions with biological membranes, facilitating cellular uptake and increasing bioactivity.
- Potential Therapeutic Applications : Given its cytotoxicity against cancer cells and antimicrobial properties, there is potential for development as an anticancer or antibacterial agent.
特性
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRXVPZRZDEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















